molecular formula C9H12O B152792 Propoxybenzene CAS No. 622-85-5

Propoxybenzene

Cat. No. B152792
CAS RN: 622-85-5
M. Wt: 136.19 g/mol
InChI Key: DSNYFFJTZPIKFZ-UHFFFAOYSA-N
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Description

Propoxybenzene, also known as n-propylbenzene, is a chemical compound that is a member of the alkylbenzenes family. It is structurally characterized by a propyl group attached to a benzene ring. The compound is of interest due to its role as a starting material in various chemical syntheses and its presence in certain types of fossil fuels.

Synthesis Analysis

The synthesis of propoxybenzene-related compounds can be complex, involving multiple steps and various reaction mechanisms. For instance, the oxidation of n-propylbenzene has been studied using a detailed chemical kinetic reaction mechanism, which includes a large number of species and reactions. This process involves thermal decomposition and H-atom abstraction, leading to the formation of various radicals and intermediates such as benzyl, phenylpropyl, and benzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds related to propoxybenzene can be determined using techniques such as X-ray crystallography. For example, the structure of a carcinogenic form of benzo[a]pyrene has been elucidated, revealing the orientation of hydroxyl substituents and the conformation of the epoxide ring . Similarly, the structure of 1,4-dimethoxybenzene has been determined, showing the planarity of the methyl groups with respect to the benzene ring .

Chemical Reactions Analysis

Propoxybenzene and its derivatives undergo various chemical reactions. For example, the difunctionalization of styrenes, which are closely related to propoxybenzene, has been achieved using electrophilic radicals at room temperature, leading to the formation of compounds with both tert-butylperoxy and perfluoroalkyl groups . Additionally, propenylbenzenes, which are structurally similar to propoxybenzene, have been transformed by an Arthrobacter sp. into various flavor and fragrance compounds, demonstrating the versatility of biotransformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of propoxybenzene derivatives can be characterized using spectroscopic methods and electrochemical measurements. For instance, poly(1,3-dimethoxybenzene) has been synthesized and characterized, revealing its insolubility in common solvents and its electrical conductivity . The redox properties of bis(dimesitylphosphino) derivatives have been investigated, providing insights into their electrochemical behavior .

Scientific Research Applications

  • Microbial Transformation for Flavour Production : Propenylbenzenes like propoxybenzene are used as starting compounds in the production of various flavours. Microbial transformation of these compounds is an emerging method for producing natural flavours, which are considered environmentally friendly. Vanillin, a valuable aromatic compound, is an example of a high-value natural flavour produced from propenylbenzenes (Xu, Hua, & Ma, 2007).

  • Synthesis of Pharmaceuticals : Propylbenzene derivatives, which include propoxybenzene, are utilized in the synthesis of pharmaceuticals such as tamoxifen and 4-hydroxytamoxifen (Olier-Reuchet, Aitken, Bucourt, & Husson, 1995).

  • Oxidation Studies in Chemistry : The oxidation of n-propylbenzene, a related compound, has been studied for its chemical kinetics and reaction pathways, important in understanding the combustion and chemical transformation processes (Dagaut, Ristori, Bakali, & Cathonnet, 2002).

  • Photocatalytic Syntheses in Chemical Processes : Research has been conducted on photocatalytic syntheses using derivatives of propoxybenzene, such as the production of azoxybenzene by photoirradiation of nitrobenzene (Pal, Torimoto, Okazaki, & Ohtani, 2007).

  • Biodegradation and Environmental Applications : The biodegradation of dialkoxybenzenes, including propoxybenzene derivatives, has been studied for their environmental impact and potential use as commercial insect control agents. The biodegradability of these compounds is crucial for environmental fate studies (Ebrahimi & Plettner, 2014).

  • Combustion and Energy Research : Propylbenzene and its derivatives have been subject to combustion studies to understand their behavior and properties in energy production contexts (Yuan, Li, Dagaut, Wang, Wang, & Qi, 2016).

  • Biological Distribution Studies : Research on the distribution of propoxybenzene derivatives in organisms, particularly in toxicological contexts, has been conducted to understand how these compounds interact within biological systems (Shormanov et al., 2018).

properties

IUPAC Name

propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNYFFJTZPIKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060760
Record name Benzene, propoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propoxybenzene

CAS RN

622-85-5
Record name Propoxybenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=622-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propoxybenzene
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Record name Benzene, propoxy-
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Record name Benzene, propoxy-
Source EPA DSSTox
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Record name Phenyl propyl ether
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Record name Propoxybenzene
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.840 g (0.008 mole) of 4- (2-nitroxy)ethoxymethyl!phenol, dissolved in a mixture of 10.6 ml of ethanol and 10 ml (0.010 mole) of 1N NaOH, were added slowly to a solution of 15.970 g (13.5 ml, 0.172 mole) of epichlorohydrin in 7 ml of methanol. The mixture was stirred for 16 hours at room temperature. 50 ml of water were added and the mixture was concentrated at reduced pressure at 40° C. The residue was extracted with a mixture of 100 ml of ethyl acetate and 100 ml of water. It was decanted and the aqueous phase was extracted a further two times with 25 ml of ethyl acetate. The organic extracts were pooled and washed with 75 ml of 1N HCl and 75 ml of water. It was dried over anhydrous sodium sulphate, was filtered and was concentrated at reduced pressure. 2.030 g (0.007 mole) of 2,3-epoxy-1- 4-(2-nitroxy)ethoxymethyl!phenoxy propane were obtained in the form of a yellowish oil which was mixed with 4.476 g (6.45 ml, 0.075 mole) of isopropylamine in 25 ml of anhydrous methanol and was heated under reflux for two hours. It was concentrated at reduced pressure at 40° C. 100 ml of water were added and it was extracted three times with 50 ml of ethyl acetate. The organic extracts were pooled and extracted three times with 100 ml of 1N HCl. The acid extracts were pooled and were alkalized to pH=12 by addition of 1N NaOH. It was extracted four times with 50 ml of ethyl acetate. The extracts were pooled and washed with 60 ml of water. It was dried over anhydrous sodium sulphate, was filtered and the solvent was removed at reduced pressure until a constant weight was obtained. 1.714 g (61%) of the product were obtained in the form of an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303
Citations
NK Singh, N Eliash, S Raj, J Kim, Y Yu, E Plettner… - Apidologie, 2020 - Springer
… , 1-methoxy-4-propoxybenzene, and 1-ethoxy-4-propoxybenzene were not active with regard to … Here, we have found that 1-allyloxy-4-propoxybenzene is active in terms of long-term …
Number of citations: 5 link.springer.com
S Dawdani, M O'Neill, C Castillo, JEM Sámano… - Scientific Reports, 2023 - nature.com
… 4-propoxybenzene is most active of a series of dialkoxybenzenes tested. We found that three compounds (1-allyloxy-4-propoxybenzene, … 1-allyloxy-4-propoxybenzene had no effects on …
Number of citations: 8 www.nature.com
LM Cameron, M Rogers, M Aalhus… - Journal of economic …, 2014 - academic.oup.com
… Here, we have studied a synthetic feeding deterrent, 1-allyloxy-4-propoxybenzene, … -propoxybenzene evaporated and, therefore, in that context addition of 1-allyloxy-4-propoxybenzene …
Number of citations: 8 academic.oup.com
P Ebrahimi, E Plettner - Biodegradation, 2014 - Springer
… -4-propoxybenzene has the … propoxybenzene with three strains of Pseudomonas putida. Two of the three strains of P. putida tested were able to metabolize 1-allyloxy-4-propoxybenzene…
Number of citations: 8 link.springer.com
S Dawdani - 2020 - summit.sfu.ca
Varroa destructor is a serious threat to the eastern honey bees, Apis melliferra. The available varroa controls are either ineffective due to resistance of varroa mites or require correct …
Number of citations: 1 summit.sfu.ca
M Becher, W Furst - Die Pharmazie, 1989 - hero.epa.gov
IPA COPYRIGHT: ASHP The isolation by adsorption resins and identification of 3 metabolites of 5'-nitro-2'-propoxyacetanilide (Falimint), 2-acetamino-4-nitrophenol glucuronide, 2-…
Number of citations: 0 hero.epa.gov
H Ohi, E Takahara, S Ohta, M Hirobe - Xenobiotica, 1992 - Taylor & Francis
… Eflects of oxygen concentration on iso-propoxybenzene metabolism iso-Propoxybenzene was metabolized by liver microsomes from phenobarbitaltreated rats to form the 0-dealkylated …
Number of citations: 12 www.tandfonline.com
P Ebrahimi Jozdani - 2014 - library-archives.canada.ca
… -4-propoxybenzene were done with three strains of 'Pseudomonas putida'. Two of the three strains of 'P. putida' tested were able to metabolize 1-allyloxy-4-propoxybenzene. The first …
Number of citations: 0 library-archives.canada.ca
M Overgaag, P Amouzegh, A Finiels… - Applied Catalysis A …, 1998 - Elsevier
The rearrangement reaction of alkyl phenyl analogue ethers of anisole, such as ethoxybenzene, n-propoxybenzene and n-butoxybenzene, over a dealuminated HY zeolite (Si/Al=10) …
Number of citations: 44 www.sciencedirect.com
E Plettner, R Gries - Journal of Agricultural and Food Chemistry, 2010 - ACS Publications
… DEET, and 1-ethoxy-4-propoxybenzene. DEET was more specific in the olfactory responses … -propoxybenzene, and DEET did not inhibit recovery, whereas 1-ethoxy-4-propoxybenzene …
Number of citations: 32 pubs.acs.org

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